2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
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Overview
Description
2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is an organic compound characterized by its unique structure, which includes an acetylphenyl group, a hex-3-ene-1,5-diynyl chain, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield benzoic acid derivatives, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with specific molecular targets. For instance, the acetylphenyl group may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(4-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- 2-[6-(4-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- 2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
Uniqueness
2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
823227-09-4 |
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Molecular Formula |
C21H13NO |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-[6-(2-acetylphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C21H13NO/c1-17(23)21-15-9-8-13-19(21)12-5-3-2-4-10-18-11-6-7-14-20(18)16-22/h2-3,6-9,11,13-15H,1H3 |
InChI Key |
LIPQRSJIGRFFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C#CC=CC#CC2=CC=CC=C2C#N |
Origin of Product |
United States |
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